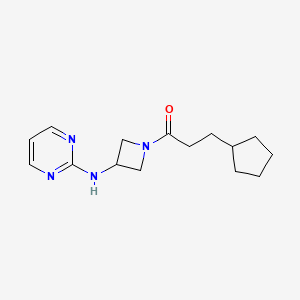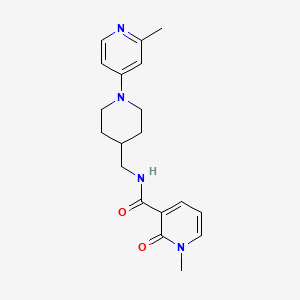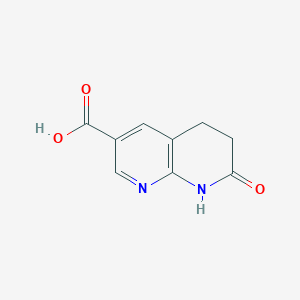![molecular formula C17H22N4O4 B2870854 methyl methyl((1-(2-morpholino-2-oxoethyl)-1H-benzo[d]imidazol-2-yl)methyl)carbamate CAS No. 941962-48-7](/img/structure/B2870854.png)
methyl methyl((1-(2-morpholino-2-oxoethyl)-1H-benzo[d]imidazol-2-yl)methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl methyl((1-(2-morpholino-2-oxoethyl)-1H-benzo[d]imidazol-2-yl)methyl)carbamate is a fascinating compound with diverse applications in various scientific fields. The compound, belonging to the class of carbamates, incorporates a benzimidazole moiety and a morpholine ring, contributing to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl methyl((1-(2-morpholino-2-oxoethyl)-1H-benzo[d]imidazol-2-yl)methyl)carbamate can be accomplished through a series of organic reactions:
Formation of Intermediate: Begin with the preparation of 1-(2-morpholino-2-oxoethyl)-1H-benzo[d]imidazole, which involves the reaction of benzimidazole with morpholinoacetic acid under specific conditions.
Carbamoylation: The intermediate is then subjected to a carbamoylation reaction using methyl isocyanate to form the final product. This step is often conducted under mild conditions to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the synthesis of this compound involves optimization of reaction parameters to ensure cost-effectiveness and scalability. Catalysts and solvents are chosen to enhance reaction rates and minimize by-products. The industrial methods focus on maintaining a balance between efficiency and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Methyl methyl((1-(2-morpholino-2-oxoethyl)-1H-benzo[d]imidazol-2-yl)methyl)carbamate can undergo oxidation reactions, particularly at the benzimidazole moiety, forming various oxidized derivatives.
Reduction: The compound can be reduced at the carbamate group, yielding secondary amines.
Substitution: Nucleophilic substitution reactions are feasible, especially at the benzimidazole ring and the morpholino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide in aqueous or organic solvents.
Reduction: Reducing agents such as lithium aluminium hydride or sodium borohydride under controlled conditions.
Substitution: Nucleophiles such as alkyl halides or amines can be used, typically under basic or neutral conditions.
Major Products Formed
The major products from these reactions vary based on the type of reaction. Oxidation usually produces hydroxylated derivatives, reduction yields amines, and substitution reactions form various substituted carbamates.
Scientific Research Applications
Chemistry
Methyl methyl((1-(2-morpholino-2-oxoethyl)-1H-benzo[d]imidazol-2-yl)methyl)carbamate serves as a versatile intermediate in organic synthesis, enabling the preparation of complex molecules through its reactive functional groups.
Biology
In biological research, this compound is utilized as a probe to study enzymatic activities and as a ligand in receptor binding assays. Its structural features allow for specific interactions with biomolecules.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic effects, including antimicrobial and anticancer activities. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
Industrially, the compound finds use in the synthesis of agrochemicals and pharmaceuticals, contributing to the development of new materials and formulations.
Mechanism of Action
The mechanism of action of methyl methyl((1-(2-morpholino-2-oxoethyl)-1H-benzo[d]imidazol-2-yl)methyl)carbamate involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to nucleic acids and proteins, influencing their functions. The carbamate group can form covalent bonds with active site residues of enzymes, thereby modulating their activities. Pathways involved include inhibition of enzyme activity, alteration of signal transduction, and interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
Methyl carbamate: Shares the carbamate functional group but lacks the benzimidazole and morpholine moieties.
1-(2-morpholino-2-oxoethyl)-1H-benzo[d]imidazole: Lacks the carbamate group.
Benzimidazole derivatives: Vary in their substituents, providing different chemical and biological properties.
Highlighting Uniqueness
Methyl methyl((1-(2-morpholino-2-oxoethyl)-1H-benzo[d]imidazol-2-yl)methyl)carbamate is unique due to the combined presence of the benzimidazole ring, morpholine group, and carbamate functionality. This combination imparts distinct reactivity and biological activity, differentiating it from simpler carbamates and other benzimidazole derivatives. The compound's multifaceted applications and robust chemical properties make it a valuable entity in scientific research and industry.
Properties
IUPAC Name |
methyl N-methyl-N-[[1-(2-morpholin-4-yl-2-oxoethyl)benzimidazol-2-yl]methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O4/c1-19(17(23)24-2)11-15-18-13-5-3-4-6-14(13)21(15)12-16(22)20-7-9-25-10-8-20/h3-6H,7-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZIXOBACRLXCQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC2=CC=CC=C2N1CC(=O)N3CCOCC3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(2-Methyl-1,3-thiazol-4-yl)methoxy]acetic acid hydrochloride](/img/structure/B2870771.png)
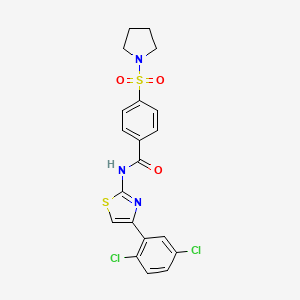
![Dimethyl 2-[2,6-dinitro-4-(trifluoromethyl)phenyl]malonate](/img/structure/B2870774.png)
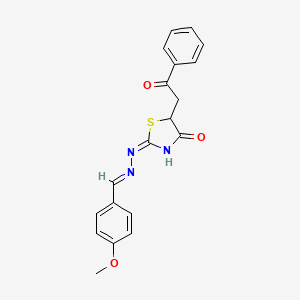

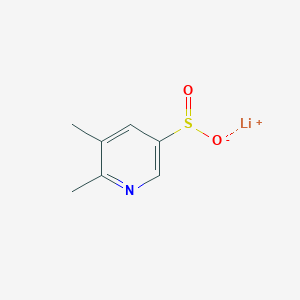


![2-[(3-Fluorobenzyl)thio]acetohydrazide](/img/structure/B2870785.png)

